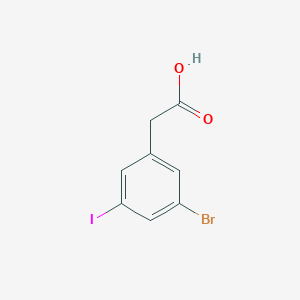

2-(3-Bromo-5-iodophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-Bromo-5-iodophenyl)acetic acid" is a halogenated acetic acid derivative characterized by the presence of bromine and iodine atoms on the aromatic phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and analysis of related halogenated acetic acids and their derivatives .

Synthesis Analysis

The synthesis of halogenated acetic acid derivatives can be achieved through various methods, including regioselective halogenation and coupling-cyclization reactions. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, although not the same compound, the synthesis of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives was performed using catalytic amounts of palladium and copper(I) iodide with terminal alkynes . These methods could potentially be adapted for the synthesis of "2-(3-Bromo-5-iodophenyl)acetic acid".

Molecular Structure Analysis

The molecular structure of halogenated acetic acids is influenced by the electron-withdrawing or donating properties of the substituents on the aromatic ring. For example, in "2-(3-Bromo-4-methoxyphenyl)acetic acid", the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This suggests that the presence of bromine and iodine in "2-(3-Bromo-5-iodophenyl)acetic acid" would similarly affect the molecular geometry and electron distribution.

Chemical Reactions Analysis

Halogenated acetic acids can participate in various chemical reactions, including hydrogen bonding and the formation of cocrystals or salts with other compounds. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of hydrogen-bonded adducts and salts . These interactions are crucial for understanding the reactivity and potential applications of "2-(3-Bromo-5-iodophenyl)acetic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetic acids, such as solubility, melting point, and reactivity, are influenced by the halogen substituents. The analysis of haloacetic acids in drinking water reveals that these compounds are formed during chlorine disinfection and can be detected at various concentrations . Additionally, a rapid method for the analysis of halogenated compounds in water, including bromoacetic acids, has been developed, which could be applicable for "2-(3-Bromo-5-iodophenyl)acetic acid" .

Applications De Recherche Scientifique

Metabolic Pathways in Pharmacology

- Metabolism of Psychoactive Compounds: A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed the formation of several metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori et al., 2002).

Chemical Synthesis and Reactivity

Reactivity and Synthesis

An investigation into the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 2-(2-halophenyl)acetic acid variants, provided insights into their structural properties and potential applications in chemical synthesis (Srivastava et al., 2015).

Ligand Synthesis for Catalysis

The synthesis of 1-(2-Iodophenyl)-1H-tetrazole as a ligand for Pd(II) catalyzed Heck reactions indicates potential applications in organic synthesis (Gupta et al., 2004).

Antioxidant and Biological Activities

Natural Antioxidants

Research on marine red algae identified various bromophenols with potent antioxidant activities, suggesting potential applications in food preservation and health (Li et al., 2011).

Pharmacological Aspects of Halogenated Compounds

A study on the synthesis and pharmacological properties of various halogenated thiophene derivatives, including bromo and iodo variants, showed significant biofilm inhibition and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).

Analytical Chemistry

- Detection of Halogenated Water Contaminants: Advanced analytical techniques for the simultaneous analysis of haloacetic acids and related halogenated compounds in water highlight the importance of these compounds in environmental monitoring and public health (Shi & Adams, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-bromo-5-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOOGDIJKZRNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-iodophenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)

![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)